Cas no 1344733-56-7 (5-(Trifluoromethyl)oxepan-4-one)

5-(Trifluoromethyl)oxepan-4-one 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)oxepan-4-one
- (+/-)-5-(Trifluoromethyl)oxepan-4-one
- 5-(Trifluoromethyl)oxepane-4-one
- 5-(Trifluoromethyl)oxepan-4-one
-
- インチ: 1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
- InChIKey: SLHYVUBAHCBCTK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CCOCC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 182.05546401g/mol
- どういたいしつりょう: 182.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1
5-(Trifluoromethyl)oxepan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112022-100g |
5-(trifluoromethyl)oxepan-4-one |
1344733-56-7 | 97% | 100g |
$*** | 2023-03-30 | |
Chemenu | CM112022-25g |
5-(trifluoromethyl)oxepan-4-one |
1344733-56-7 | 97% | 25g |
$509 | 2021-08-06 | |
Chemenu | CM112022-5g |
5-(trifluoromethyl)oxepan-4-one |
1344733-56-7 | 97% | 5g |
$*** | 2023-03-30 | |
Enamine | EN300-731713-5.0g |
5-(trifluoromethyl)oxepan-4-one |
1344733-56-7 | 93% | 5g |
$3520.0 | 2023-06-06 | |
Enamine | EN300-731713-0.25g |
5-(trifluoromethyl)oxepan-4-one |
1344733-56-7 | 93% | 0.25g |
$601.0 | 2023-06-06 | |
Aaron | AR00A0TB-250mg |
(+/-)-5-(Trifluoromethyl)oxepan-4-one |
1344733-56-7 | 95% | 250mg |
$852.00 | 2025-02-14 | |
1PlusChem | 1P00A0KZ-500mg |
(+/-)-5-(Trifluoromethyl)oxepan-4-one |
1344733-56-7 | 93% | 500mg |
$1233.00 | 2023-12-22 | |
Aaron | AR00A0TB-100mg |
(+/-)-5-(Trifluoromethyl)oxepan-4-one |
1344733-56-7 | 95% | 100mg |
$603.00 | 2025-02-14 | |
Aaron | AR00A0TB-2.5g |
(+/-)-5-(Trifluoromethyl)oxepan-4-one |
1344733-56-7 | 95% | 2.5g |
$3297.00 | 2025-02-14 | |
1PlusChem | 1P00A0KZ-2.5g |
(+/-)-5-(Trifluoromethyl)oxepan-4-one |
1344733-56-7 | 93% | 2.5g |
$3003.00 | 2023-12-22 |
5-(Trifluoromethyl)oxepan-4-one 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
5-(Trifluoromethyl)oxepan-4-oneに関する追加情報
Introduction to 5-(Trifluoromethyl)oxepan-4-one (CAS No. 1344733-56-7)
5-(Trifluoromethyl)oxepan-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic ketone, with the chemical formula C₇H₇F₃O₂, has garnered considerable attention due to its potential applications in drug development and material science. The presence of a trifluoromethyl group and an oxepane ring system imparts distinct reactivity and electronic characteristics, making it a valuable scaffold for synthetic chemists and biologists alike.
The compound’s molecular structure consists of a five-membered oxygen-containing ring (oxepane) substituted with a ketone group at the fourth position and a trifluoromethyl group at the fifth position. This configuration contributes to its stability under various chemical conditions while also enabling diverse functionalization pathways. The trifluoromethyl moiety, in particular, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules, thereby enhancing their pharmacological efficacy.
In recent years, 5-(Trifluoromethyl)oxepan-4-one has been explored as a key intermediate in the synthesis of bioactive molecules. Its oxepane core is a privileged scaffold in medicinal chemistry due to its ability to mimic the conformational flexibility of natural products while maintaining structural integrity. This has led to its incorporation into various drug candidates targeting neurological disorders, infectious diseases, and inflammatory conditions.
One of the most compelling aspects of 5-(Trifluoromethyl)oxepan-4-one is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression. The trifluoromethyl group enhances the binding affinity of these inhibitors by increasing their lipophilicity and reducing metabolic degradation, thereby prolonging their biological activity.
Moreover, the oxepane ring system in 5-(Trifluoromethyl)oxepan-4-one facilitates interactions with biological targets through steric and electronic modulation. This has been exploited in the design of peptidomimetics and small-molecule drugs that mimic natural bioactive peptides. Such mimetics are particularly valuable in treating diseases where peptide-based therapies suffer from poor bioavailability or rapid degradation.
Recent advances in computational chemistry have further illuminated the potential of 5-(Trifluoromethyl)oxepan-4-one as a pharmacophore. Molecular modeling studies indicate that its structure can be tailored to optimize interactions with specific protein targets, leading to the development of high-affinity ligands. These studies have guided the synthesis of novel analogs with enhanced therapeutic properties, including improved selectivity and reduced side effects.
The versatility of 5-(Trifluoromethyl)oxepan-4-one extends beyond pharmaceutical applications. In material science, this compound has been investigated for its potential use in organic electronics and polymer chemistry. Its ability to undergo controlled functionalization allows for the creation of advanced materials with tailored properties, such as enhanced thermal stability or optical characteristics.
Industrial-scale synthesis of 5-(Trifluoromethyl)oxepan-4-one has also seen significant progress. Catalytic methods have been developed to improve yield and purity while minimizing environmental impact. These advancements align with global efforts to promote sustainable chemical manufacturing practices.
Future research directions for 5-(Trifluoromethyl)oxepan-4-one include exploring its role in drug discovery through high-throughput screening campaigns and developing new synthetic strategies for complex derivatives. The integration of machine learning techniques into molecular design could further accelerate the discovery of novel compounds based on this scaffold.
In conclusion,5-(Trifluoromethyl)oxepan-4-one (CAS No. 1344733-56-7) represents a versatile and promising compound with broad applications across pharmaceuticals and materials science. Its unique structural features continue to inspire innovation, driving progress in both academic research and industrial development.
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